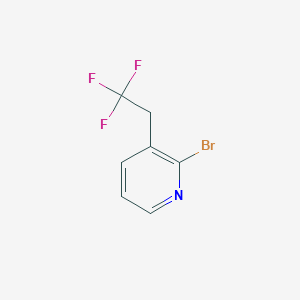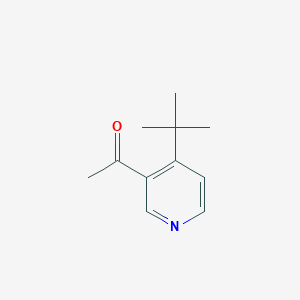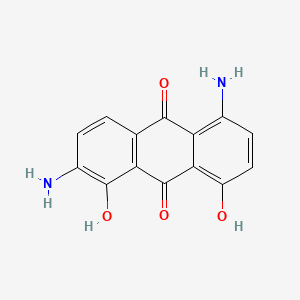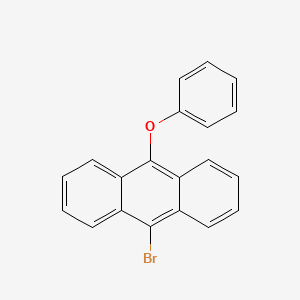
9-Bromo-10-phenoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-phenoxyanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems . The compound features a bromine atom at the 9th position and a phenoxy group at the 10th position of the anthracene core, which significantly alters its chemical and physical properties.
Preparation Methods
The synthesis of 9-Bromo-10-phenoxyanthracene typically involves the bromination of anthracene followed by a substitution reaction to introduce the phenoxy group. One common method includes the use of N-bromosuccinimide (NBS) for the bromination of anthracene at the 9th position . The subsequent substitution reaction can be carried out using phenol in the presence of a base such as potassium carbonate . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
9-Bromo-10-phenoxyanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Photophysical Reactions: The compound exhibits unique photophysical properties, making it useful in applications like OLEDs and photon upconversion systems.
Common reagents used in these reactions include N-bromosuccinimide for bromination, phenol for substitution, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Bromo-10-phenoxyanthracene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential use in photodynamic therapy.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-Bromo-10-phenoxyanthracene is largely based on its photophysical properties. When exposed to light, the compound can absorb photons and enter an excited state. . The molecular targets and pathways involved in this process are primarily related to its interactions with light and other photophysical agents.
Comparison with Similar Compounds
9-Bromo-10-phenoxyanthracene can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 9,10-dibromoanthracene . While all these compounds share a common anthracene core, the specific substituents at the 9th and 10th positions significantly alter their properties. For instance, 9,10-diphenylanthracene is known for its high fluorescence quantum yield, whereas 9,10-dibromoanthracene is notable for its use in single-molecule chemical reaction studies
Properties
CAS No. |
23674-00-2 |
|---|---|
Molecular Formula |
C20H13BrO |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
9-bromo-10-phenoxyanthracene |
InChI |
InChI=1S/C20H13BrO/c21-19-15-10-4-6-12-17(15)20(18-13-7-5-11-16(18)19)22-14-8-2-1-3-9-14/h1-13H |
InChI Key |
RNTVTTWOEKTTRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CC=CC3=C(C4=CC=CC=C42)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


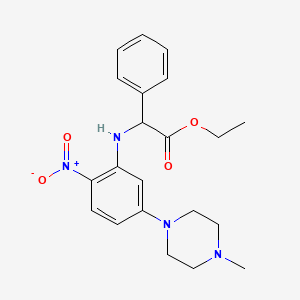
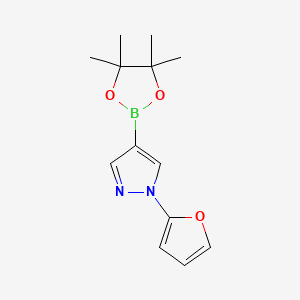
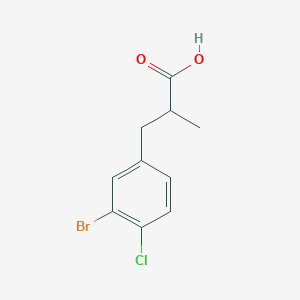
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B15248393.png)
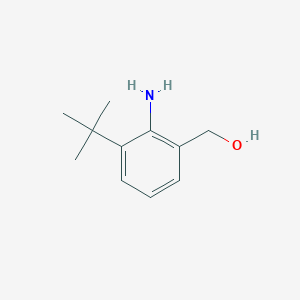
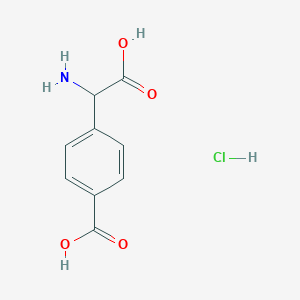
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B15248413.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromoselenophene-2-yl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B15248418.png)

